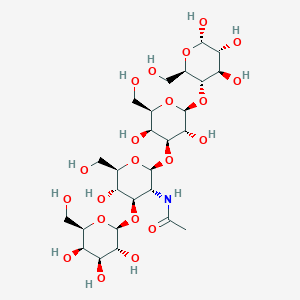
Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lacto-N-tetraose is a complex sugar found in human milk. It is one of the few characterized human milk oligosaccharides (HMOs) and is enzymatically synthesized from the substrate lactose. It is biologically relevant in the early development of the infant gut flora . Lacto-N-tetraose is a tetrasaccharide composed of four monosaccharide units in the order galactose, N-acetylglucosamine, another galactose, and glucose, joined by 1-3 β-linkages in a linear chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lacto-N-tetraose can be synthesized through enzymatic methods. One approach involves the use of β-1,3-N-acetylglucosaminyltransferase and β-1,4-galactosyltransferase enzymes to catalyze the transfer of N-acetylglucosamine and galactose to lactose . Another method involves the use of glycosynthase variants of β-N-hexosaminidase from Bifidobacterium bifidum, which can achieve yields of 20-60% of the donor substrate .
Industrial Production Methods
Industrial production of lacto-N-tetraose often involves fermentation processes using genetically modified strains of Escherichia coli or Bacillus subtilis. These strains are engineered to overexpress the necessary enzymes for the biosynthesis of lacto-N-tetraose from simple sugars like glucose and lactose .
Analyse Des Réactions Chimiques
Lacto-N-tetraose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lacto-N-tetraose acid.
Reduction: Reduction reactions can convert lacto-N-tetraose to its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Lacto-N-tetraose has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and properties of oligosaccharides.
Biology: It plays a crucial role in the development of the infant gut microbiome and has prebiotic effects.
Industry: It is used in the production of functional foods and nutraceuticals, particularly in infant formula.
Mécanisme D'action
Lacto-N-tetraose exerts its effects primarily through its interaction with the gut microbiome. It serves as a prebiotic, promoting the growth of beneficial bacteria in the gut. The molecular targets and pathways involved include the modulation of gut flora composition and the enhancement of immune responses .
Comparaison Avec Des Composés Similaires
Lacto-N-tetraose is similar to other human milk oligosaccharides such as lacto-N-neotetraose and lacto-N-triose II. it is unique in its specific structure and the particular benefits it provides to the infant gut microbiome . Similar compounds include:
Lacto-N-neotetraose: Another HMO with similar prebiotic and immune-modulatory effects.
Lacto-N-triose II: A precursor for the synthesis of various HMOs.
Lacto-N-tetraose stands out due to its specific β-1,3 linkages and its role in early infant development.
Propriétés
Formule moléculaire |
C26H45NO21 |
|---|---|
Poids moléculaire |
707.6 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+/m1/s1 |
Clé InChI |
AXQLFFDZXPOFPO-YOZLSADCSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



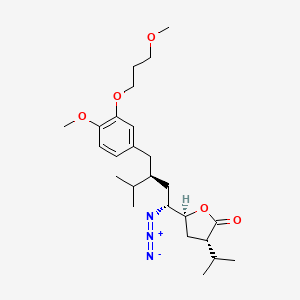


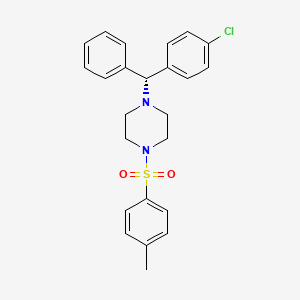
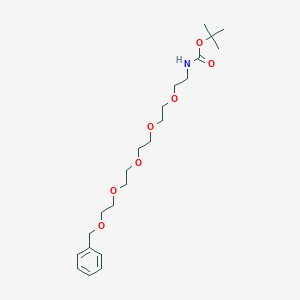


![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)
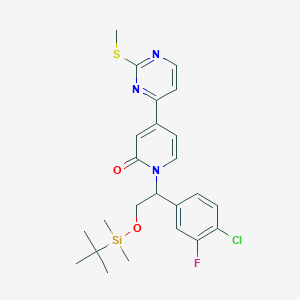

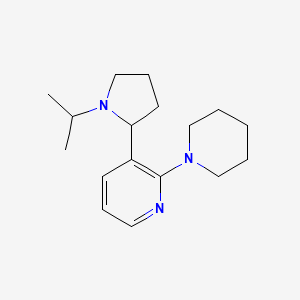

![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)
